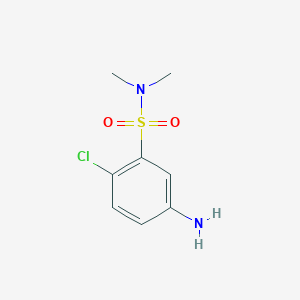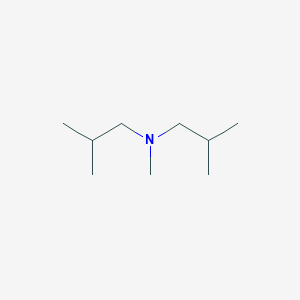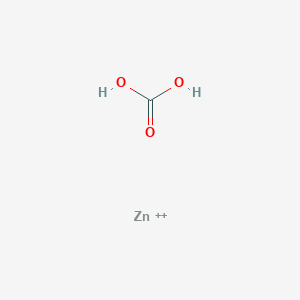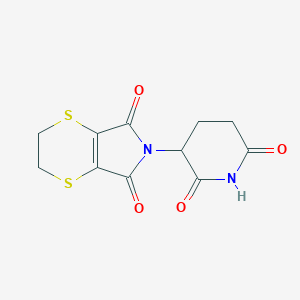
N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide, also known as PDTC, is a synthetic compound that has been widely used in scientific research. PDTC is a potent antioxidant and metal chelator, which makes it a valuable tool for studying the role of oxidative stress and metal ions in various biological processes.
Mécanisme D'action
N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide exerts its antioxidant and metal chelating effects through multiple mechanisms. It can scavenge free radicals and reactive oxygen species (ROS) directly, thereby preventing oxidative damage to cellular components. N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide also chelates metal ions, which can otherwise catalyze the generation of ROS through Fenton chemistry. Additionally, N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.
Effets Biochimiques Et Physiologiques
N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide has been shown to have a wide range of biochemical and physiological effects. It has been reported to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and hepatocytes. N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide has been shown to modulate the activity of various enzymes and signaling pathways, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide has several advantages as a research tool. It is a potent antioxidant and metal chelator, which makes it useful for studying the role of oxidative stress and metal ions in various biological processes. N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide is also relatively stable and easy to handle, which makes it a convenient reagent for laboratory experiments. However, N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide has some limitations as well. It can interfere with the activity of some enzymes and signaling pathways, which may complicate the interpretation of experimental results. N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide can also have off-target effects, which may need to be considered when interpreting experimental data.
Orientations Futures
N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide has been widely used in scientific research, but there is still much to learn about its mechanisms of action and potential therapeutic applications. Future research could focus on elucidating the molecular mechanisms by which N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide exerts its antioxidant and metal chelating effects, as well as its effects on various enzymes and signaling pathways. Additionally, N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide could be further explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Further studies could also investigate the safety and toxicity of N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide in various experimental models, in order to better understand its potential as a therapeutic agent.
Méthodes De Synthèse
N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide is synthesized by the reaction of 1,2-diaminocyclohexane with carbon disulfide, followed by oxidation with hydrogen peroxide and nitric acid. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide has been extensively used in scientific research to investigate the role of oxidative stress and metal ions in various biological processes. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and immune response. N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide also chelates metal ions such as zinc, copper, and iron, which are involved in many biological processes.
Propriétés
Numéro CAS |
14583-44-9 |
|---|---|
Nom du produit |
N-(2,6-Dioxo-3-piperidyl)-5,6-dihydro-p-dithiin-2,3-dicarboximide |
Formule moléculaire |
C11H10N2O4S2 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
6-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C11H10N2O4S2/c14-6-2-1-5(9(15)12-6)13-10(16)7-8(11(13)17)19-4-3-18-7/h5H,1-4H2,(H,12,14,15) |
Clé InChI |
UCWAGNZVZUGBQE-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)SCCS3 |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)SCCS3 |
Synonymes |
ALPHA-(3,6-DITHIA-3,4,5,6-TETRAHYDROPHTHALIMIDO)GLUTARIMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




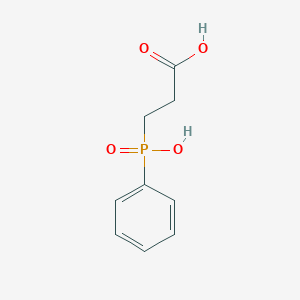

![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)



